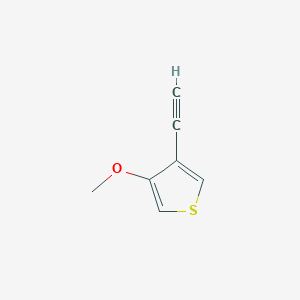
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, is an organic compound with the molecular formula C9H16O3. It is a stereoisomer of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans. This compound is characterized by the presence of a hydroxyl group and an ester functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be achieved through several methods. One common method involves the esterification of 2-Hydroxy-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 2-Oxo-cyclohexanecarboxylic acid ethyl ester using a reducing agent such as sodium borohydride. This reaction is carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 2-Oxo-cyclohexanecarboxylic acid ethyl ester.
Reduction: 2-Hydroxy-cyclohexanemethanol.
Substitution: 2-Chloro-cyclohexanecarboxylic acid ethyl ester.
Aplicaciones Científicas De Investigación
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis by esterases to produce 2-Hydroxy-cyclohexanecarboxylic acid and ethanol. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be compared with other similar compounds such as:
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans: The trans isomer has different stereochemistry, which can affect its reactivity and interactions with biological targets.
2-Oxo-cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group and has a carbonyl group instead, leading to different chemical properties and reactivity.
Cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The cis isomer is unique due to its specific stereochemistry, which can influence its physical and chemical properties, as well as its interactions in biological systems.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
WOGRTPJVNNCUKN-JGVFFNPUSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCCC[C@H]1O |
SMILES canónico |
CCOC(=O)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


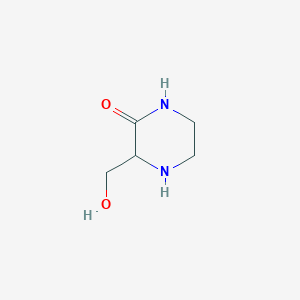
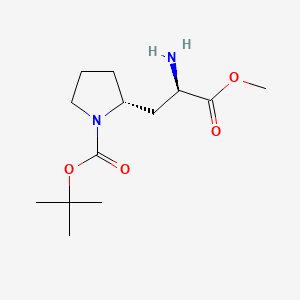
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
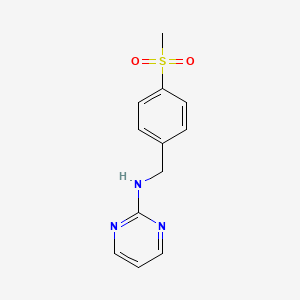
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)

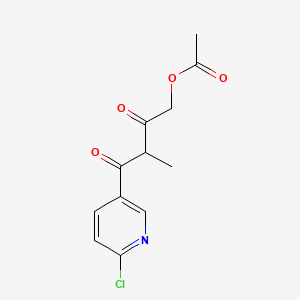


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
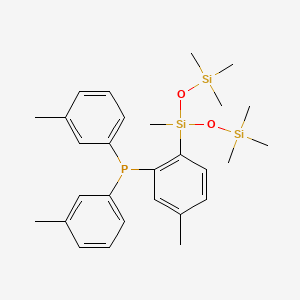
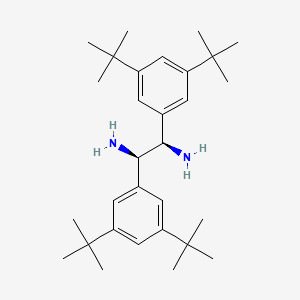
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
